molecular formula C21H24N2O3 B11303313 4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one

4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one

Cat. No.: B11303313
M. Wt: 352.4 g/mol
InChI Key: KCHGOYHYJKSABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a complex organic compound belonging to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a trimethyl-substituted oxazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as solvent choice and reaction temperature, is crucial to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethoxyphenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is unique due to its specific structural features, such as the ethoxyphenyl group and the trimethyl-substituted oxazoloquinoline core. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C21H24N2O3/c1-5-25-14-8-6-13(7-9-14)18-17-12(2)23-26-20(17)22-15-10-21(3,4)11-16(24)19(15)18/h6-9,18,22H,5,10-11H2,1-4H3

InChI Key

KCHGOYHYJKSABC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(NC4=C2C(=O)CC(C4)(C)C)ON=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.